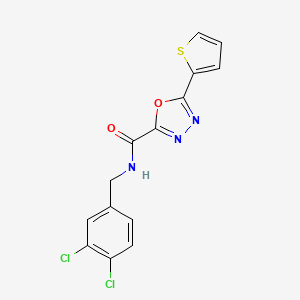
Sdh-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SDH-IN-1 is a succinate dehydrogenase inhibitor with potent antifungal activities. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and oxidative phosphorylation. This compound has demonstrated significant activity against various fungal pathogens, making it a valuable tool in both agricultural and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SDH-IN-1, also known as compound 4i, can be synthesized through a series of chemical reactions. The synthetic route involves the formation of a thiophene or furan-1,3,4-oxadiazole carboxamide structure. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and heating to 80°C to achieve the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve a purity of 99.95% .
Analyse Chemischer Reaktionen
Types of Reactions
SDH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxides, while reduction can yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
SDH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Employed in research to understand the role of succinate dehydrogenase in cellular respiration and energy production.
Medicine: Investigated for its potential use in treating fungal infections due to its potent antifungal activity.
Industry: Utilized in the development of new fungicides for agricultural use .
Wirkmechanismus
SDH-IN-1 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and oxidative phosphorylation. By binding to the enzyme, this compound prevents the conversion of succinate to fumarate, disrupting the production of ATP and leading to the accumulation of succinate. This inhibition affects cellular respiration and energy production, ultimately leading to the death of fungal cells .
Vergleich Mit ähnlichen Verbindungen
SDH-IN-1 is unique compared to other succinate dehydrogenase inhibitors due to its specific chemical structure and potent antifungal activity. Similar compounds include:
Carboxin: Another succinate dehydrogenase inhibitor used as a fungicide.
Flutolanil: A fungicide that inhibits succinate dehydrogenase.
Boscalid: Known for its broad-spectrum antifungal activity and inhibition of succinate dehydrogenase.
This compound stands out due to its high potency and effectiveness against a wide range of fungal pathogens .
Eigenschaften
Molekularformel |
C14H9Cl2N3O2S |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(6-10(9)16)7-17-12(20)14-19-18-13(21-14)11-2-1-5-22-11/h1-6H,7H2,(H,17,20) |
InChI-Schlüssel |
VHRCPMTYUKLSDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NN=C(O2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


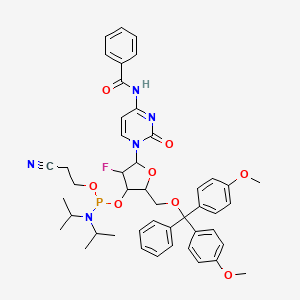
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)
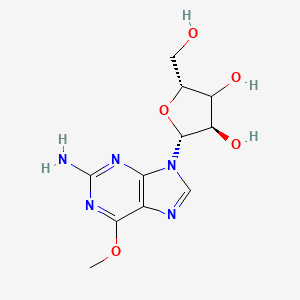
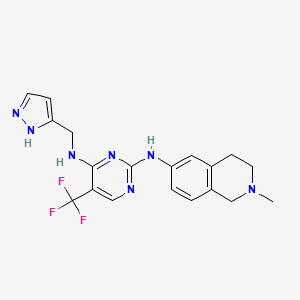
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)

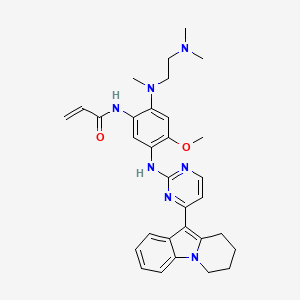
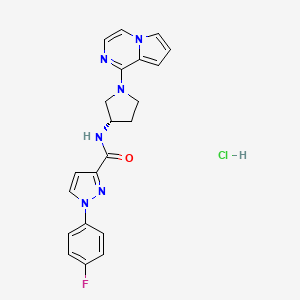
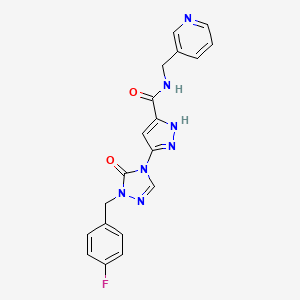
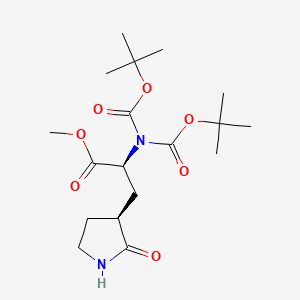
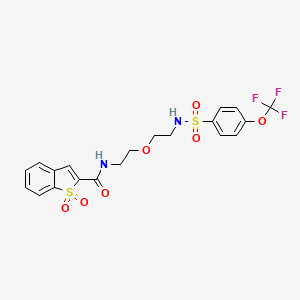
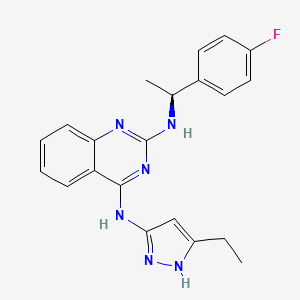
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)

